3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole chemical properties
3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole chemical properties
Technical Whitepaper: The Strategic Utility of 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole in Medicinal and Agrochemical Chemistry
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of modern heterocyclic chemistry, serving as a pharmacophore in over 30 FDA-approved drugs and numerous agrochemicals. Within this class, 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1199215-88-7) represents a "privileged structure" due to its unique electronic profile.[1] The trifluoromethyl (
Structural & Physicochemical Profile
The introduction of a trifluoromethyl group at the C5 position and a chlorine atom at C3 drastically alters the electronic landscape of the triazole ring compared to the parent heterocycle.
Identity Data
| Property | Specification |
| Chemical Name | 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole |
| CAS Number | 1199215-88-7 |
| Molecular Formula | |
| Molecular Weight | 171.51 g/mol |
| Appearance | White to off-white crystalline solid |
| SMILES | FC(F)(F)c1nc(Cl)n[nH]1 |
| Acidity (pKa) | ~6.0–7.0 (Estimated; significantly more acidic than 1,2,4-triazole due to |
| Lipophilicity (cLogP) | ~1.5 (Enhanced membrane permeability relative to non-fluorinated analogs) |
Tautomerism and Electronic Effects
Like all 1,2,4-triazoles, this compound exists in a tautomeric equilibrium between the 1H, 2H, and 4H forms. However, the strong electron-withdrawing nature of the
-
Tautomeric Preference: In solution, the equilibrium is dominated by the 1H-tautomer , where the proton resides on the nitrogen distal to the bulky/repulsive
group to minimize steric strain and dipole repulsion. -
Reactivity Implication: The deprotonated triazolate anion is a facile nucleophile, but the specific site of alkylation (N1 vs. N2) is heavily influenced by the steric bulk of the
group.
Synthetic Methodologies
Synthesis of 3-chloro-5-(trifluoromethyl)-1,2,4-triazole typically avoids direct chlorination of the ring due to poor selectivity.[1] Instead, cyclization strategies using pre-functionalized acyclic precursors are preferred.[1]
Route A: Oxidative Cyclization (The Hydrazide Route)
This is the most scalable industrial route.[1] It involves the condensation of trifluoroacetic acid derivatives with aminoguanidine or hydrazine, followed by a Sandmeyer-type chlorination.[1]
-
Condensation: Trifluoroacetohydrazide reacts with S-methylisothiourea or a similar electrophile to form the triazole ring.[1]
-
Diazotization-Chlorination: If the intermediate is an amine (3-amino-5-trifluoromethyl-1,2,4-triazole), it is converted to the chloride using sodium nitrite (
) and HCl/CuCl (Sandmeyer conditions).[1]
Route B: Cyclization of Imidoyl Chlorides
A more direct approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine derivatives.[1]
Figure 1: Primary synthetic pathway via the amino-triazole intermediate.
Reactivity & Functionalization
The core value of this scaffold lies in its orthogonal reactivity .[1] The chlorine atom is activated for substitution, while the ring nitrogens are available for alkylation.
Nucleophilic Aromatic Substitution ( )
The 1,2,4-triazole ring is generally electron-rich, which typically hinders
-
Mechanism: Addition-Elimination.[1]
-
Conditions: Requires a base (
or ) and heat (80–120°C).[1] -
Scope: Excellent for introducing complex amine side chains in drug design.[1]
Regioselective N-Alkylation
Alkylation of the triazole ring is non-trivial due to the presence of three nitrogen atoms.[1]
-
N1-Alkylation (Major): Favored sterically.[1] The
group blocks the N4 position and destabilizes the N2 transition state through repulsion. -
N2-Alkylation (Minor): Can be promoted by using specific solvents or directing groups, but is generally less favored.[1]
-
N4-Alkylation: Rare due to steric clash with the
and Cl substituents.[1]
Figure 2: Divergent reactivity pathways: C-Cl displacement vs. N-alkylation.
Applications in Drug & Agrochemical Design
Agrochemicals (Fungicides)
Triazoles are the backbone of sterol biosynthesis inhibitors (SBIs).[1] They function by coordinating the heme iron of the fungal enzyme CYP51 (lanosterol 14
-
Role of
: Increases lipophilicity (LogP), aiding penetration through the fungal cell wall. -
Role of Cl: Provides a site for attaching the lipophilic tail required to fill the substrate access channel of CYP51.
Medicinal Chemistry (Bioisosteres)
In drug discovery, this scaffold serves as a bioisostere for amides or esters .[1] The triazole ring mimics the planarity and hydrogen-bonding capability of a peptide bond but with vastly improved metabolic stability (resistance to hydrolysis).[1]
-
Case Study: Used in the design of inhibitors for targets like 11
-HSD1 (metabolic disease) where the group prevents metabolic oxidation of the ring.[1]
Experimental Protocols
Protocol A: Nucleophilic Substitution ( ) of Chlorine
Validates the activation of the C-Cl bond by the
-
Setup: In a pressure vial, dissolve 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Reagents: Add the amine nucleophile (1.2 equiv) and
(2.0 equiv). -
Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target mass:
).[1] -
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF.[1] Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product will be the 3-amino-substituted triazole.[1]
Protocol B: Regioselective N-Alkylation
Demonstrates steric control by the
-
Setup: Dissolve the triazole (1.0 equiv) in Acetone or MeCN.
-
Reagents: Add
(1.5 equiv) and the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). -
Reaction: Stir at room temperature for 4 hours. (Heating often erodes regioselectivity).[1]
-
Analysis: Analyze crude NMR. The N1-isomer is typically the major product (shift of
protons ~5.4 ppm), while N2 is minor.[1] -
Note: If N2 alkylation is desired, use a softer base (
) and a more polar protic solvent system, though N1 usually remains dominant.[1]
References
-
Amerigo Scientific. (n.d.).[1] 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole Product Data. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. Retrieved from [1]
-
Chernyshev, V. M., et al. (2006).[1] Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry. Retrieved from
-
Zhang, et al. (2021).[1] Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Frontiers in Chemistry. Retrieved from [1]
-
Plech, T., et al. (2016).[1] 1,2,4-Triazoles as Important Antibacterial Agents.[1] Pharmaceuticals.[1][2][3] Retrieved from [1]
